Product packaging for 1-(2,3-Dimethylbenzyl)azetidine(Cat. No.:)

1-(2,3-Dimethylbenzyl)azetidine

Cat. No.: B13669331
M. Wt: 175.27 g/mol
InChI Key: GIMDDEZHNCUBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,3-Dimethylbenzyl)azetidine is a synthetically versatile azetidine derivative offered as a high-purity building block for discovery chemistry and pharmaceutical research. The azetidine ring, a four-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry due to its desirable physicochemical properties and its role as a constrained bioisostere for common functional groups . Researchers utilize this compound as a key synthetic intermediate in the design and development of novel therapeutic agents. Azetidine derivatives are of significant interest in drug discovery and have demonstrated a wide spectrum of biological activities in scientific literature, including serving as potent small-molecule inhibitors of protein targets like STAT3 for oncology research , antimicrobial agents , and as key components in tubulin-destabilizing anticancer agents . The incorporation of the 2,3-dimethylbenzyl substituent can provide a unique spatial and electronic profile, making this compound a valuable reagent for structure-activity relationship (SAR) studies and for exploring new chemical space in library synthesis . This product is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13669331 1-(2,3-Dimethylbenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3

InChI Key

GIMDDEZHNCUBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCC2)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Azetidine Derivatives

Ring-Opening Reactions of Azetidines and Their Synthetic Applications

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring prone to cleavage, a characteristic that has been widely exploited in organic synthesis. frontiersin.org These reactions typically require activation of the nitrogen atom, often through protonation or quaternization, to facilitate nucleophilic attack. The regioselectivity of the ring-opening is a critical aspect, heavily influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

Acid-mediated ring-opening reactions are a common transformation for azetidines. In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. This activation facilitates cleavage of the C-N bond. For instance, a series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. acs.org The stability of these compounds is highly dependent on the pH and the pKa of the azetidine nitrogen. acs.org

Nucleophilic ring-opening of azetidinium ions provides a versatile route to highly functionalized linear amines. mit.edu A variety of nucleophiles, including nitrogen-based (azide, benzylamine) and oxygen-based (acetate, alkoxides), have been successfully employed. acs.org The regioselectivity of these reactions is a key consideration. Generally, in azetidinium ions without a C-4 substituent, nucleophiles tend to attack the unsubstituted C-4 position. Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. acs.org This selectivity is governed by a combination of steric and electronic effects. Unsaturated substituents at the 2-position, such as aryl or vinyl groups, can stabilize the transition state through conjugation, favoring cleavage of the adjacent C-N bond. magtech.com.cn

The synthetic applications of these ring-opening reactions are extensive. They provide access to stereodefined, highly functionalized building blocks that are valuable in medicinal chemistry and the synthesis of complex organic molecules. acs.org For example, the reaction of azetidinium ions with various nucleophiles has been shown to produce polysubstituted linear amines in a stereoselective and regioselective manner. mit.edu

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
Azetidinium Ion SubstitutionNucleophileMajor Site of AttackReference
Unsubstituted at C-4Azide, Benzylamine, Acetate (B1210297), AlkoxidesC-4 acs.org
Methyl group at C-4Azide, Benzylamine, Acetate, AlkoxidesC-2 acs.org
2-Aryl substituentVarious nucleophilesC-2 magtech.com.cn

Ring-Expansion Reactions of Azetidines to Form Other Heterocycles

The strain inherent in the azetidine ring can also be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. These transformations are of significant interest as they allow for the construction of five-, six-, and even seven-membered rings from readily available four-membered precursors.

One common strategy for ring expansion involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, followed by nucleophilic opening of the resulting bicyclic azetidinium intermediate. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated to undergo intramolecular cyclization, forming a 1-azonia-bicyclo[3.2.0]heptane intermediate. Subsequent treatment with nucleophiles such as cyanide, azide, or acetate can lead to a mixture of ring-expanded pyrrolidines and azepanes. acs.orgacs.org The distribution of these products is dependent on the substitution pattern of the azetidine, the side chain, and the nature of the nucleophile. acs.orgacs.org

The ring expansion of azetidines can also be achieved through reactions with various unsaturated compounds. For instance, electron-deficient isocyanates, allenes, and arynes have been shown to react with azetidines to yield five- to eight-membered N-heterocyclic compounds. nih.gov In a notable example, the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been developed to synthesize 6,6-disubstituted 1,3-oxazinan-2-ones. This reaction is proposed to proceed through the formation of a carbocation intermediate upon azetidine ring-opening, which is then trapped by the carbamate (B1207046) oxygen. libretexts.org

Furthermore, the synthesis of functionalized piperidin-4-ones has been achieved via the ring expansion-oxidation of corresponding azetidines, highlighting the versatility of this methodology in preparing biologically relevant scaffolds. mckgroup.org

Table 2: Examples of Azetidine Ring-Expansion Reactions
Azetidine PrecursorReaction ConditionsResulting HeterocycleReference
2-(3-hydroxypropyl)azetidineActivation, Nucleophilic openingPyrrolidine and/or Azepane acs.orgacs.org
2,2-disubstituted azetidine carbamateBrønsted acid1,3-Oxazinan-2-one libretexts.org
AzetidineElectron-deficient isocyanates, allenes, or arynesVarious 5- to 8-membered N-heterocycles nih.gov

Reactivity of Desaturated Azetidine Intermediates (e.g., 1- and 2-Azetines)

Unsaturated four-membered nitrogen heterocycles, namely 1-azetines and 2-azetines, are highly reactive intermediates due to their ring strain and the presence of a double bond. acs.org While historically underexplored, recent synthetic advances have shed light on their rich chemistry and potential as building blocks for more complex molecules. researchgate.net

1-Azetines , which contain a C=N double bond, and 2-azetines , with a C=C double bond, both exhibit a propensity for cycloaddition reactions. acs.org These reactions provide rapid access to fused polycyclic systems. For example, 1- and 2-azetines can participate in [3+2] cycloadditions with various dipolarophiles, leading to the formation of fused five-membered rings. acs.org They also react with ketenes and isocyanates in [2+2] cycloadditions to afford complex bicyclic azetidines. acs.org Furthermore, the olefinic bond in 2-azetines makes them suitable dienophiles in [4+2] cycloaddition reactions. acs.org

Addition reactions to the double bond of azetines are also a key feature of their reactivity. 2-Azetines can undergo radical additions, as well as acid- and metal-catalyzed additions to the C=C bond. acs.org 1-Azetines, with their imine functionality, can undergo hydride reduction and reactions under basic conditions. acs.org The reactivity of 2-azetines can be switched between an ionic and a radical pathway depending on the reaction conditions. An ionic pathway is favored under acidic conditions in the presence of water, while a radical process can be initiated by white light irradiation in a thiol-ene reaction. mit.edubeilstein-journals.org

The synthesis of azetines can be achieved through various methods, including ring expansions of three-membered rings like azirines and cyclopropyl (B3062369) azides, as well as elimination reactions from saturated azetidine precursors. acs.orgnih.gov Visible light-mediated [2+2] cycloadditions of alkynes and oximes have also emerged as a powerful tool for the synthesis of both 1- and 2-azetines. nih.govnih.gov

Table 3: Reactivity of Azetine Intermediates
Azetine TypeReaction TypeDescriptionReference
1-Azetine & 2-Azetine[3+2] CycloadditionReact with dipolarophiles to form fused 5-membered rings. acs.org
1-Azetine & 2-Azetine[2+2] CycloadditionReact with ketenes and isocyanates to form bicyclic azetidines. acs.org
2-Azetine[4+2] CycloadditionAct as dienophiles in Diels-Alder reactions. acs.org
2-AzetineAddition ReactionsUndergo radical, acid-catalyzed, and metal-catalyzed additions. acs.org
1-AzetineAddition ReactionsUndergo hydride reduction and base-facilitated additions. acs.org

Elucidation of Reaction Mechanisms in Azetidine Chemistry

A thorough understanding of the reaction mechanisms governing the chemistry of azetidines is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies. This is achieved through a combination of experimental and computational approaches.

Experimental Methodologies for Mechanistic Studies

A variety of experimental techniques are employed to probe the mechanisms of azetidine reactions. Kinetic studies are fundamental for determining rate laws and reaction orders, providing insights into the composition of the transition state. mckgroup.org For instance, reaction progress kinetic analysis can be a powerful tool for understanding complex catalytic reactions involving azetidines. mckgroup.org

Trapping of intermediates is another key experimental strategy. The identification and characterization of transient species can provide direct evidence for a proposed reaction pathway. In the context of azetine chemistry, unstable cycloadducts have been trapped with other reagents to confirm their transient existence. nih.gov Similarly, in the study of azetidinol (B8437883) ring-opening, the azetidinol itself is a photogenerated reaction intermediate. beilstein-journals.org

Stereochemical analysis of reactants and products is often used to infer mechanistic details. The retention or inversion of stereochemistry can distinguish between different pathways, such as SN1 and SN2 type mechanisms. Many ring-expansion and ring-opening reactions of azetidines are reported to be stereospecific, which provides valuable mechanistic information. acs.org

Spectroscopic methods , such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, can be used to monitor the formation and consumption of species throughout a reaction, including the detection of lithiated intermediates in the functionalization of azetidines. nih.gov Isotopic labeling studies, particularly with 15N, can also be employed to trace the fate of the nitrogen atom in rearrangement reactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for elucidating reaction mechanisms in azetidine chemistry. acs.orgacs.org These methods allow for the detailed investigation of reaction pathways, the characterization of transition state structures, and the calculation of activation energies.

DFT calculations have been successfully used to rationalize the regioselectivity observed in the nucleophilic ring-opening of azetidinium ions. acs.org By comparing the energies of different possible transition states, researchers can predict which pathway is more favorable, and these predictions often show good agreement with experimental results. acs.org For example, in the competitive ring expansion of azetidines to pyrrolidines and azepanes, DFT calculations helped to explain the observed product distributions. acs.orgacs.org

Computational models have also been instrumental in guiding the development of new reactions. In the synthesis of azetidines via photocatalysis, computational screening of potential substrates allowed researchers to predict which combinations would be successful, moving beyond a trial-and-error approach. mit.edu Furthermore, DFT calculations have been used to investigate the mechanism of the aza-Paternò-Büchi reaction for azetidine synthesis, suggesting that the reaction can proceed through either a singlet or triplet excited state, which has implications for the stereochemical outcome. The study of the configurational stability of lithiated azetidines has also been supported by DFT calculations, which helped to rationalize the observed stereoconvergence. nih.gov

Computational and Theoretical Chemistry Applied to 1 2,3 Dimethylbenzyl Azetidine Systems

Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure Analysis of Azetidines

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of azetidine (B1206935) derivatives. Methods like Density Functional Theory (DFT) are employed to study the electronic structure of small nitrogen-containing heterocycles, which governs their chemical behavior. researchgate.net The reactivity of azetidines is largely influenced by the substantial ring strain and the electron density on the nitrogen atom. researchgate.net

Computational studies can map out reaction pathways and determine activation energies, providing explanations for experimentally observed outcomes. For instance, quantum chemical investigations into the formation of 2-arylazetidines have clarified the regio- and stereoselectivity of ring-formation reactions. acs.org These calculations show how the overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the transition state dictates the reaction's favorability. acs.org

Analysis of the molecular electrostatic potential can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. For azetidines, the nitrogen lone pair represents a key site of basicity and nucleophilicity, a feature that can be quantified through computational models.

| Ionization Potential (IP) | The energy required to remove an electron from a neutral atom or molecule. | Calculations provide insight into the molecule's resistance to oxidation. ekb.eg |

Note: This table contains representative data based on computational chemistry principles.

Molecular Modeling and Conformational Analysis of N-Benzylazetidine Derivatives

Molecular modeling techniques, including molecular mechanics, are essential for studying the three-dimensional structure and conformational landscape of flexible molecules like N-benzylazetidine derivatives. The conformation of a molecule—the spatial arrangement of its atoms—can significantly impact its physical properties and biological activity. unacademy.comslideshare.net

For N-substituted azetidines, two key conformational processes are ring puckering and nitrogen inversion. The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some torsional strain. The substituent on the nitrogen atom can adopt either an axial or equatorial position relative to the approximate plane of the ring.

In the case of 1-(2,3-Dimethylbenzyl)azetidine, the bulky 2,3-dimethylbenzyl group attached to the nitrogen atom introduces steric interactions that influence the preferred conformation. unacademy.comcutm.ac.in Conformational analysis aims to identify the lowest energy conformers, which are the most populated at equilibrium. unacademy.com

Key Factors in Conformational Analysis:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The staggered conformation is generally lower in energy than the eclipsed one. cutm.ac.in

Steric Strain (van der Waals Repulsion): Occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsion. slideshare.net In N-benzylazetidine derivatives, steric hindrance between the benzyl (B1604629) group and the azetidine ring protons is a critical factor.

Angle Strain: Results from the deviation of bond angles from their ideal values, a significant factor in small rings like azetidine. unacademy.com

Molecular mechanics force fields can be used to calculate the potential energy of different conformations, allowing for the prediction of the most stable arrangements and the energy barriers between them. nih.gov

Theoretical Studies on Stability and Ring Strain in Azetidine Architectures

A defining feature of the azetidine ring is its inherent strain energy, which dictates its stability and reactivity. rsc.org Theoretical studies have quantified this ring strain to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained four-membered rings like cyclobutane (26.4 kcal/mol) but significantly higher than that of five-membered rings like pyrrolidine (5.8 kcal/mol). researchgate.net

This considerable ring strain makes the azetidine ring more stable and easier to handle than the highly reactive three-membered aziridine ring, yet reactive enough to participate in unique chemical transformations not accessible to unstrained rings. rsc.orgrsc.org The balance between stability and strain-driven reactivity makes azetidines valuable scaffolds in organic synthesis and medicinal chemistry. researchgate.net

However, this ring strain can also lead to chemical instability under certain conditions. nih.gov Theoretical studies can model potential decomposition pathways. For example, in the presence of an acid and a pendant nucleophilic group, N-substituted azetidines can undergo intramolecular ring-opening. nih.gov Computational modeling of the transition state for such a reaction can help predict the likelihood of decomposition and guide the design of more stable analogues. nih.gov

Table 2: Comparative Ring Strain Energies of Saturated Heterocycles

Heterocycle Ring Size Ring Strain (kcal/mol) Relative Stability
Aziridine 3 ~26.7 researchgate.net Low
Azetidine 4 ~25.2 researchgate.net Moderate
Pyrrolidine 5 ~5.8 researchgate.net High

Computational Design and Virtual Screening of Azetidine-Based Scaffolds for Research Applications

The unique three-dimensional structure and favorable physicochemical properties of the azetidine ring make it a "privileged scaffold" in medicinal chemistry. researchgate.net Computational methods play a crucial role in the design and development of azetidine-based compound libraries for various research targets, including those in the central nervous system (CNS). nih.govnih.govresearchgate.net

Computational Design:

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing existing molecular fragments (e.g., a pyrrolidine or piperidine ring) with an azetidine ring to improve properties like ligand efficiency, metabolic stability, or solubility.

In Silico Profiling: Before synthesis, the physicochemical properties of virtual compounds can be calculated. These properties, such as molecular weight, lipophilicity (logP), and polar surface area, are critical for predicting a compound's potential behavior in biological systems. nih.govresearchgate.net This "in silico" analysis helps prioritize which compounds to synthesize, saving time and resources. nih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target, such as a protein receptor. nih.govnih.gov

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of candidate molecules. vistas.ac.in This involves placing the virtual azetidine-containing compound into the binding site of the protein and calculating a "docking score" that estimates the strength of the interaction. vistas.ac.in

Ligand-Based Virtual Screening: If the structure of the target is unknown, but other active molecules are, their properties can be used to build a computational model. This model is then used to screen a database for other molecules, such as novel azetidine derivatives, with similar properties. nih.gov

Through these computational approaches, vast virtual libraries of molecules based on the this compound scaffold can be designed and screened, accelerating the discovery of new molecules for specific research applications. nih.govnih.gov

Future Directions and Perspectives in Azetidine Chemistry Research

Development of Novel and Sustainable Synthetic Routes for Diverse Azetidines

The synthesis of azetidines, including derivatives like 1-(2,3-Dimethylbenzyl)azetidine, has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. However, recent advancements are paving the way for more efficient, sustainable, and diverse synthetic strategies.

Modern synthetic methods are increasingly focused on sustainability, employing principles of green chemistry to reduce environmental impact. This includes the use of environmentally benign solvents, catalytic processes, and energy-efficient reaction conditions. For instance, flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of azetidines. researchgate.net It allows for precise control over reaction parameters, enabling the use of highly reactive intermediates and reducing reaction times. researchgate.net The use of greener solvents like cyclopentyl methyl ether (CPME) in these flow processes further enhances their sustainability profile. researchgate.net

Biocatalysis is another promising avenue for the sustainable synthesis of enantiomerically pure azetidines. Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze the enantioselective ring expansion of aziridines to azetidines with high stereocontrol. rsc.orgub.bw This biocatalytic approach offers a green alternative to traditional chemical methods, often operating under mild conditions and with high selectivity. rsc.orgub.bw

Photocatalysis has also gained significant traction for the synthesis of azetidines. Visible-light-mediated reactions, such as [2+2] cycloadditions and radical cyclizations, provide access to a wide range of functionalized azetidines under mild conditions. nih.govambeed.com These methods are often atom-economical and avoid the use of harsh reagents. nih.gov

The following table summarizes some of the novel and sustainable synthetic routes for azetidines:

Synthetic MethodKey FeaturesAdvantages
Flow Chemistry Precise control over reaction conditions, enhanced safety for handling reactive intermediates. researchgate.netScalability, reduced reaction times, improved yields. researchgate.net
Biocatalysis Use of engineered enzymes (e.g., cytochrome P450) for stereoselective synthesis. rsc.orgub.bwHigh enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgub.bw
Photocatalysis Utilization of visible light to drive reactions like [2+2] cycloadditions and radical cyclizations. nih.govambeed.comMild reaction conditions, high atom economy, access to diverse structures. nih.govambeed.com
Metal-catalyzed Cyclizations Lanthanide-catalyzed intramolecular aminolysis of epoxy amines. researchgate.netHigh yields, tolerance of various functional groups. researchgate.net

Expanding the Chemical Diversity and Functionalization Patterns of Azetidine (B1206935) Scaffolds

To fully explore the potential of azetidines in various applications, it is crucial to expand their structural diversity. Researchers are developing innovative methods to introduce a wide range of functional groups and to construct more complex molecular architectures based on the azetidine core.

One key area of focus is the C-H functionalization of azetidines. This strategy allows for the direct modification of the azetidine ring without the need for pre-functionalized substrates, offering a more atom- and step-economical approach to diversification. nih.govgoogle.com Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed for the synthesis of substituted azetidines. nih.govgoogle.com

The synthesis of spirocyclic and fused azetidines represents another important frontier. These complex three-dimensional structures are of great interest in medicinal chemistry due to their potential to explore new regions of chemical space. Novel synthetic routes have been developed to access a variety of spirocyclic azetidines, including those containing other ring systems like oxindoles and cyclobutanes. rsc.orgnih.govthieme-connect.de Strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones is a notable example of an elegant strategy to construct these intricate scaffolds. rsc.org

The diversification of azetidine scaffolds is not limited to the ring itself. The development of methods for the stereoselective synthesis of C2-substituted azetidines, which have been historically challenging to access, is expanding the library of available building blocks for drug discovery. acs.org These methods often allow for the introduction of a variety of substituents, including aryl, vinyl, and alkyl groups, with high enantiomeric purity. acs.org

The table below highlights some of the key strategies for expanding the chemical diversity of azetidines:

Functionalization StrategyDescriptionSignificance
C-H Functionalization Direct modification of C-H bonds on the azetidine ring. nih.govgoogle.comAtom and step economy, allows for late-stage modification. nih.govgoogle.com
Spirocyclization Construction of spirocyclic systems containing an azetidine ring. rsc.orgnih.govthieme-connect.deAccess to novel 3D molecular scaffolds for drug discovery. rsc.orgnih.govthieme-connect.de
Fused Ring Systems Synthesis of azetidines fused with other cyclic structures. researchwithrutgers.comCreation of rigid and conformationally constrained molecules. researchwithrutgers.com
Stereoselective C2-Substitution Enantioselective synthesis of azetidines with substituents at the C2 position. acs.orgProvides access to previously underexplored chiral building blocks. acs.org

Integration of Advanced Computational Methodologies for Predictive Azetidine Research

The integration of computational chemistry is revolutionizing the field of azetidine research, enabling a more rational and predictive approach to synthesis and drug design.

Density Functional Theory (DFT) calculations are being extensively used to understand the mechanisms of azetidine synthesis and to predict the regioselectivity and stereoselectivity of reactions. researchwithrutgers.commiragenews.com For example, DFT studies have been instrumental in elucidating the preference for the 4-exo-dig cyclization pathway in the copper-catalyzed synthesis of azetidines from ynamides. researchwithrutgers.com These computational insights help in optimizing reaction conditions and in designing new synthetic routes with desired outcomes.

Predictive modeling and machine learning are emerging as powerful tools for accelerating the discovery of new azetidine-based compounds with specific properties. rsc.orgacs.org Researchers have developed computational models that can predict the feasibility and yield of photocatalytic azetidine synthesis, allowing for the rapid screening of potential substrates without the need for extensive trial-and-error experimentation. rsc.org Similarly, machine learning models are being trained to predict the biological activity of azetidine derivatives, aiding in the in silico design and screening of potential drug candidates. acs.org

The application of these computational methods is summarized in the following table:

Computational MethodApplication in Azetidine ResearchImpact
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of selectivity. researchwithrutgers.commiragenews.comRational design of synthetic strategies, optimization of reaction conditions. researchwithrutgers.commiragenews.com
Predictive Modeling Forecasting the outcome of synthetic reactions. rsc.orgReduced experimental effort, accelerated discovery of new reactions. rsc.org
Machine Learning In silico screening for biological activity, prediction of ADME properties. acs.orgnih.govFaster identification of lead compounds, optimization of drug-like properties. acs.orgnih.gov
In Silico Design Design of novel azetidine derivatives with desired properties. nih.govFocused synthesis of compounds with higher probability of success. nih.gov

Emerging Research Applications and Methodological Innovations for Azetidine-Containing Structures

The unique structural and chemical properties of azetidines make them attractive scaffolds for a wide range of applications, from medicinal chemistry to materials science.

In medicinal chemistry , azetidines are increasingly being incorporated into drug candidates to improve their pharmacological properties. nih.govsciencedaily.com The rigid azetidine ring can act as a conformational constraint, leading to improved binding affinity and selectivity for biological targets. nih.gov Azetidine-containing compounds have shown promise in the development of treatments for neurological disorders, cancer, and infectious diseases. nih.govsciencedaily.com The development of synthetic routes to NH-azetidines is particularly significant, as the unprotected nitrogen atom provides a handle for further functionalization and library synthesis. sciencedaily.com

Azetidines are also finding applications as peptide mimetics . acs.org The incorporation of azetidine-based amino acids into peptides can modulate their conformation and improve their stability towards enzymatic degradation. acs.org This has led to the development of novel peptide-based therapeutics with enhanced properties.

In the realm of materials science , the strained nature of the azetidine ring makes it a useful building block for the synthesis of novel polymers. Ring-opening polymerization of azetidines can lead to the formation of polyamines with interesting properties and potential applications. rsc.org

Recent methodological innovations continue to expand the synthetic toolbox for azetidine chemistry. These include the development of novel catalytic systems and the discovery of new reaction pathways. For example, the use of gold complexes as photocatalysts for the synthesis of azetidines offers a "green" alternative to traditional iridium-based catalysts.

The diverse applications and innovations in azetidine chemistry are highlighted in the table below:

Application/InnovationDescriptionPotential Impact
Medicinal Chemistry Incorporation of azetidine scaffolds into drug molecules to enhance properties. nih.govsciencedaily.comDevelopment of new therapeutics with improved efficacy and safety profiles. nih.govsciencedaily.com
Peptide Mimetics Use of azetidine-based amino acids to create modified peptides. acs.orgCreation of more stable and potent peptide-based drugs. acs.org
Materials Science Employment of azetidines in the synthesis of polymers via ring-opening polymerization. rsc.orgDevelopment of new materials with unique properties. rsc.org
Methodological Innovations Discovery of new catalytic systems and reaction pathways for azetidine synthesis.Expansion of the synthetic accessibility and diversity of azetidine-containing molecules.

Q & A

Q. What are the recommended safety protocols for handling 1-(2,3-Dimethylbenzyl)azetidine in laboratory settings?

Researchers should adhere to stringent safety measures, including:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Conducting experiments in a fume hood to avoid inhalation of vapors or aerosols .
  • Proper waste segregation and disposal via certified chemical waste management services to mitigate environmental risks .
  • Storage in airtight, labeled containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For analyzing proton and carbon environments to confirm substituent positions on the azetidine and dimethylbenzyl moieties .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions, particularly for derivatives with chiral centers .
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .

Q. How is this compound typically synthesized?

A common approach involves:

  • Nucleophilic Substitution : Reacting azetidine precursors (e.g., azetidine hydrochloride) with 2,3-dimethylbenzyl halides under basic conditions (e.g., potassium carbonate in ethanol) .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound under inert atmospheres?

Advanced optimization strategies include:

  • Inert Gas Purging : Using argon or nitrogen to prevent oxidation of sensitive intermediates .
  • Catalyst Screening : Testing palladium or copper catalysts to enhance coupling efficiency in azetidine functionalization .
  • Realtime Monitoring : Employing techniques like thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress .

Q. What methodologies address contradictions in spectroscopic data for this compound derivatives?

To resolve discrepancies:

  • DFT Calculations : Compare experimental NMR/IR data with computational models to validate tautomeric or conformational equilibria .
  • Isotopic Labeling : Use deuterated solvents or isotopic analogs to distinguish overlapping signals in complex spectra .
  • Multi-Technique Cross-Validation : Combine XRD, MS, and elemental analysis to confirm structural assignments .

Q. What experimental designs are suitable for studying this compound’s adsorption behavior on indoor surfaces?

A two-pronged approach is recommended:

  • Fundamental Adsorption Studies : Use microspectroscopic imaging (e.g., AFM, SEM) to analyze surface interactions under controlled humidity and temperature .
  • Environmental Sampling : Deploy the compound in simulated indoor environments (e.g., polymer-coated surfaces) and quantify adsorption via gas chromatography-mass spectrometry (GC-MS) .

Q. How can this compound be applied in protein interaction studies?

The compound’s azetidine ring serves as a rigid scaffold for:

  • Photoaffinity Labeling : Incorporating diazirine moieties to capture transient protein-ligand interactions via UV-induced crosslinking .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with target proteins, leveraging the dimethylbenzyl group’s hydrophobic interactions .

Methodological Considerations

Q. What are best practices for analyzing the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen or air atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess purity based on enthalpy changes .

Q. How should researchers design kinetic studies for azetidine derivative reactions?

  • Pseudo-First-Order Conditions : Use excess reagents to simplify rate law determination .
  • Stopped-Flow Techniques : Monitor fast reactions (e.g., ring-opening of azetidine) in real-time .

Q. What computational tools assist in predicting the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for nucleophilic attacks .
  • Hammett Plots : Correlate substituent effects (σ values) on the dimethylbenzyl group with reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.